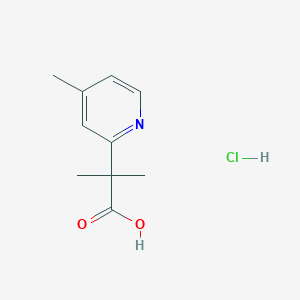

2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride

Description

Antimicrobial Mechanisms Against Multidrug-Resistant Pathogens

The rise of antimicrobial resistance necessitates novel compounds capable of bypassing efflux pumps and enzymatic degradation. 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungal pathogens such as Candida auris. Its mechanism involves dual inhibition of microbial efflux transporters and critical metabolic enzymes.

Efflux Pump Inhibition

The compound competitively binds to multidrug resistance-associated protein (MRP) transporters, disrupting ATP-dependent efflux of antimicrobial agents. In Pseudomonas aeruginosa, sub-inhibitory concentrations (0.5–2 µg/mL) reduce efflux pump activity by 40–60%, potentiating the efficacy of co-administered fluoroquinolones.

Enzymatic Interference

Structural analogs of the compound inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol biosynthesis. At 8 µg/mL, it reduces ergosterol production in Candida albicans by 75%, correlating with membrane destabilization.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| MRSA | 4–8 | MRP inhibition |

| Candida auris | 16–32 | Ergosterol synthesis |

| Klebsiella pneumoniae | 64 | β-lactamase modulation |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-2-(4-methylpyridin-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-4-5-11-8(6-7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEYJOWKZFGHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets. .

Biological Activity

2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular structure, which includes a propanoic acid backbone substituted with a 4-methylpyridine moiety. Its chemical formula is CHClNO with a molecular weight of approximately 250.71 g/mol. The compound is typically available in a hydrochloride salt form, enhancing its solubility and stability for biological assays.

Antihistamine Activity

Research indicates that derivatives of 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid exhibit significant antihistamine properties. Similar compounds have shown selectivity for H1 receptors, making them useful in treating allergic conditions without affecting other receptor pathways . This selectivity minimizes side effects associated with non-selective antihistamines.

Antiviral and Antimicrobial Properties

Studies have demonstrated that compounds related to this structure possess antiviral and antimicrobial activities. For instance, certain β-amino acid derivatives have shown efficacy against various viral strains, including tobacco mosaic virus and herpes simplex virus . Additionally, there is evidence suggesting antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 156.47 µM across different bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound's structure allows it to interact selectively with specific receptors, such as H1 histamine receptors.

- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral enzymes, thereby preventing the replication of viruses within host cells.

- Antimicrobial Action : The presence of electron-donating or electron-withdrawing groups on the aromatic ring can enhance the compound's ability to penetrate bacterial cell walls and disrupt cellular functions.

Study on Antihistamine Effects

A study published in Pharmaceutical Research highlighted the antihistamine activity of similar compounds derived from propanoic acid. The research indicated that these compounds could effectively reduce allergic responses in animal models while maintaining a favorable safety profile .

Antiviral Efficacy Against Tobacco Mosaic Virus

In another investigation focusing on antiviral properties, derivatives of 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid were tested against tobacco mosaic virus. Results showed that certain derivatives exhibited higher antiviral activity compared to standard treatments, indicating their potential as therapeutic agents .

Summary Table of Biological Activities

Scientific Research Applications

Biological Research

2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride serves as a buffering agent in biological systems, enhancing the stability of biochemical reactions. Its role in maintaining pH levels is crucial for various laboratory applications, particularly in cell culture and enzyme assays . The compound's compatibility with biological systems has been documented, making it a valuable tool in experimental setups.

Medicinal Chemistry

The compound is involved in the synthesis of novel pharmacological agents. For instance, it has been utilized in the preparation of anti-H. pylori agents by forming derivatives that exhibit significant biological activity against this pathogen. The structure of this compound allows for modifications that enhance its therapeutic potential.

Organic Synthesis

In organic chemistry, this compound is pivotal for synthesizing various pyridine derivatives through palladium-catalyzed reactions. These reactions are characterized by their selectivity and high yields, showcasing the compound's utility as a building block in complex organic synthesis .

Case Study 1: Buffering Agent in Cell Culture

In a study examining the effects of various buffering agents on cell viability and growth rates, this compound was tested alongside traditional buffers. Results indicated superior performance in maintaining pH stability over extended periods, leading to improved cell proliferation rates compared to controls .

Case Study 2: Synthesis of Anti-H. pylori Agents

Research focused on developing new anti-H. pylori compounds utilized this compound as a key intermediate. The derivatives synthesized showed promising antibacterial activity, with several compounds achieving MIC values lower than those of existing treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

2-Methyl-2-(pyridin-3-yl)propanoic Acid (CAS 501-81-5)

- Similarity Score : 0.98 (highest among listed analogues) .

- Key Differences: The methyl group on the pyridine ring is at the 3-position instead of the 4-position.

- Applications : Pyridine-3-yl derivatives are often explored in medicinal chemistry for enzyme inhibition or receptor modulation.

2-(Pyridin-3-yl)acetic Acid Hydrochloride (CAS 610791-39-4)

Amino Acid Derivatives

(2S)-2-Amino-3-[4’-(2’’,4’’-Diaminophenyl)pyridin-2’-yl]propanoic Acid Hydrochloride (Compound 8l)

- Structural Features: Incorporates a diaminophenyl substituent on the pyridine ring and an L-amino acid backbone .

- Molecular Weight : ~273 g/mol (higher than the target compound).

(2S)-2-Amino-3-[4’-(2H-1’’,3’’-Benzodioxol-5’’-yl)pyridin-2’-yl]propanoic Acid Hydrochloride (Compound 8f)

Heterocyclic Variants

2-Methyl-2-(piperidin-3-yl)propanoic Acid Hydrochloride

- Key Differences : Replaces the aromatic pyridine ring with a saturated piperidine ring .

- Implications : Piperidine’s conformational flexibility may enhance binding to globular protein targets but reduce aromatic stacking interactions.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

Comparative Analysis Table

Research Findings and Implications

- Structural-Activity Relationships :

- Pyridine vs. Piperidine : Aromatic pyridine derivatives exhibit stronger π-π stacking in biological systems, while piperidine analogues may improve blood-brain barrier penetration .

- Substituent Effects : Electron-donating groups (e.g., methyl) enhance pyridine’s stability, whereas electron-withdrawing groups (e.g., chlorine) increase reactivity for further derivatization .

- Synthetic Considerations: Hydrochloride salts (e.g., target compound, Compound 8l) are often purified via recrystallization from methanol or methanol/diethyl ether mixtures, ensuring high crystallinity . Safety data for analogues (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) highlight the need for protective equipment during handling due to irritant properties .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride in laboratory settings?

- Methodological Answer : Prioritize engineering controls such as fume hoods for ventilation and enclosed processes to minimize airborne exposure. Use nitrile gloves and Tyvek® suits for personal protective equipment (PPE), as these materials are resistant to permeation by similar aromatic carboxylic acid derivatives . Implement daily decontamination protocols, including emergency showers and eye wash stations, and ensure no contaminated clothing is taken outside the lab . Routine monitoring of airborne concentrations is advised, though no formal exposure limits exist for this compound .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for distinguishing the pyridinyl and methyl groups. High-Performance Liquid Chromatography (HPLC) with UV detection, using reference standards (e.g., EP-grade impurities), can validate purity and identify byproducts . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns, especially for hydrochloride salt forms .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Stability studies under varying pH (3–9) and temperature (−20°C to 25°C) are recommended to assess shelf life, with periodic HPLC analysis to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can steric hindrance from the 4-methylpyridin-2-yl group be mitigated during synthetic optimization?

- Methodological Answer : Employ stepwise synthesis strategies to pre-functionalize the pyridine ring before introducing the methyl and propanoic acid groups. Use catalysts like palladium complexes for cross-coupling reactions, which are effective in reducing steric interference in aromatic systems. Reaction solvent polarity (e.g., DMF vs. THF) should be optimized to enhance intermediate solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., pH, temperature, and cell lines) to isolate variables. Use orthogonal assays (e.g., SPR for binding affinity and cellular assays for functional activity) to cross-validate results. Incorporate negative controls, such as structurally analogous inactive compounds, to confirm specificity .

Q. How to design impurity profiling workflows for this hydrochloride salt?

- Methodological Answer : Develop a gradient HPLC method using a C18 column and mobile phases buffered at pH 2.5–3.0 to separate polar impurities (e.g., free acid or des-methyl analogs). Validate against EP-grade reference standards (e.g., MM0002.xx series) and quantify impurities via UV calibration curves. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What computational approaches predict interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina to model binding to pyridine-sensitive enzymes (e.g., kinases). Validate predictions with molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Pair computational results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis and Experimental Design

Q. How to address discrepancies in NMR spectral data caused by hydrochloride salt formation?

- Methodological Answer : Use deuterated solvents (e.g., D₂O or DMSO-d₆) to resolve proton exchange effects. For ¹³C NMR, compare free acid and salt forms to identify shifts in the carboxylate and pyridine regions. Advanced techniques like 2D-COSY or HSQC can clarify coupling patterns obscured by salt-induced line broadening .

Q. What in vitro models are appropriate for studying metabolic pathways of this compound?

- Methodological Answer : Use hepatocyte cell lines (e.g., HepG2) or primary liver microsomes to assess Phase I/II metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards can quantify metabolites. Compare results across species (human vs. rodent) to evaluate translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.